5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine
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Overview
Description
5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine is a versatile chemical compound with a unique structure that offers a myriad of possibilities in scientific research. This compound is particularly valuable for studying various biological processes and developing innovative solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination.
Attachment of the Pyridine Ring: The pyridine ring is then attached to the piperidine ring through a series of reactions, such as alkylation and reduction.
Final Assembly:
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using cost-effective and efficient processes. These methods may include multicomponent reactions and the use of readily available starting materials .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine or piperidine rings .
Scientific Research Applications
5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-piperidine)pyridine: A similar compound with a piperidine and pyridine ring structure.
4-(4-Methylpiperidin-1-yl)aniline: Another related compound with a piperidine ring.
Uniqueness
5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine is unique due to its specific substitution pattern and the presence of both a piperidine and pyridine ring. This unique structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine is a compound of interest in medicinal chemistry due to its potential biological activity. The presence of the piperidine moiety enhances its interaction with various biological targets, making it a candidate for further research in pharmacology and drug development.
Chemical Structure and Properties
The chemical structure of this compound includes a pyridine ring substituted with a methyl group and an ether linkage to a piperidine ring. This unique structure contributes to its biological properties.
Property | Description |
---|---|
Molecular Formula | C12H16N2O |
Molecular Weight | 204.27 g/mol |
Solubility | Soluble in organic solvents, limited in water |
Melting Point | Not specified in available literature |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperidine moiety facilitates binding to these targets, which can modulate their activity. This interaction may lead to various pharmacological effects, including potential therapeutic benefits in treating neurological disorders.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant activity against various biological targets:
- Receptor Interaction : The compound may act as a ligand for several G protein-coupled receptors (GPCRs), influencing signal transduction pathways.
- Antineoplastic Activity : Studies have shown that derivatives of similar structures can exhibit selective cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, it may influence neurotransmitter systems, particularly those involving serotonin and dopamine .
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
Study 1: Neuropharmacological Assessment
A study investigated the effects of related piperidine derivatives on serotonin receptors, revealing that modifications at the piperidine nitrogen significantly altered binding affinity and selectivity. This suggests that the piperidine ring plays a crucial role in the pharmacodynamics of these compounds .
Study 2: Anticancer Activity
Research published in the Journal of Medicinal Chemistry evaluated the anticancer properties of substituted pyridines, including those with piperidine moieties. The findings indicated that certain derivatives exhibited potent growth inhibition against breast cancer cell lines, highlighting their potential as therapeutic agents .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds reveals distinct differences in biological activity:
Compound | Biological Activity | Notes |
---|---|---|
5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine | High affinity for GPCRs | Enhanced reactivity due to bromine substitution |
3-Methyl-2-(1-methylpiperidin-4-yloxy)pyridine | Moderate neuroactivity | Lacks bromine; different pharmacokinetic profile |
5-Methylpyridine | Low receptor affinity | Lacks piperidine moiety; minimal biological activity |
Properties
IUPAC Name |
5-methyl-2-(1-methylpiperidin-4-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-3-4-12(13-9-10)15-11-5-7-14(2)8-6-11/h3-4,9,11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYWYLJLDCPXNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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